

(R)-P-PhosRuthenium(acac)2 structure and bonding

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An In-depth Technical Guide on the Structure and Bonding of (R)-P-Phos-Ruthenium(acac)2 Complexes

Introduction

In the realm of asymmetric catalysis, chiral phosphine ligands are paramount for achieving high enantioselectivity in a myriad of chemical transformations. The term "(R)-P-Phos" typically refers to a broad class of P-chiral phosphine ligands, where the stereogenic center is the phosphorus atom itself. Due to the ambiguity of the general term, this guide will focus on a prominent and extensively studied example: (R)-BINAP, which is (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. The principles of structure and bonding discussed herein are broadly applicable to other chiral phosphine-ruthenium complexes. The complex formed between (R)-BINAP and bis(acetylacetonato)ruthenium(II), denoted as (R)-BINAP-Ru(acac)2, is a significant catalyst in asymmetric hydrogenation and other transfer reactions. This document provides a detailed overview of its structure, bonding, synthesis, and characterization for researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding

The coordination geometry of (R)-BINAP-Ru(acac)2 has been elucidated by single-crystal X-ray diffraction. The ruthenium(II) center adopts a distorted octahedral geometry[1]. The coordination sphere is comprised of the two phosphorus atoms from the bidentate BINAP ligand and four oxygen atoms from the two bidentate acetylacetonato (acac) ligands[1].



The rigid C2-symmetric backbone of the BINAP ligand enforces a specific conformation of the phenyl groups on the phosphorus atoms. This steric hindrance creates a chiral environment around the ruthenium center, which is fundamental to its ability to induce enantioselectivity in catalytic reactions. The seven-membered chelate ring formed by the Ru atom and the BINAP ligand adopts a twisted conformation. Interestingly, crystallographic studies of the analogous (S)-BINAP complex have shown the presence of both Λ (lambda) and Δ (delta) configurations at the metal center within the same crystal lattice, indicating that the metal center itself can be a source of chirality[1].

The Ru-P bonds are formed by the donation of the lone pair of electrons from the phosphorus atoms to the vacant d-orbitals of the ruthenium center. The Ru-O bonds with the acetylacetonato ligands are covalent in nature. The electronic properties of the phosphine ligand, specifically its ability to act as both a σ -donor and a π -acceptor, play a crucial role in stabilizing the ruthenium complex and influencing its catalytic activity.

Data Presentation: Crystallographic and Spectroscopic Data

The following tables summarize key quantitative data for Ru(acac)2(S-BINAP), which is the enantiomer of the title compound and thus provides representative structural parameters.

Table 1: Selected Crystallographic Data for Ru(acac)2(S-BINAP)[1]

Parameter	Value
Crystal System	Monoclinic
Space Group	P21
a (Å)	15.681(5)
b (Å)	12.765(4)
c (Å)	25.607(9)
β (°)	98.16(3)
V (ų)	5074(3)
Z	2



Table 2: Selected Bond Distances and Angles for Ru(acac)2(S-BINAP) (Representative Values)

Bond/Angle	Distance (Å) / Angle (°)
Ru-P	~2.3
Ru-O	~2.1
P-Ru-P	~90
O-Ru-O (within acac)	~90

Note: Precise bond lengths and angles can vary slightly between the two independent molecules in the unit cell and are detailed in the primary literature.

Table 3: Representative ³¹P NMR Data for BINAP-Ruthenium Complexes

Complex	Solvent	Chemical Shift (δ, ppm)
Ru(OCOCH3)2(R-BINAP)	CDCl ₃	65.13 (s)
[RuCl((S)-BINAP)(DMF)₃]Cl	4:1 DMF-CDCl₃	60.6 (d, J = 46 Hz), 61.4 (d, J = 46 Hz), 61.8 (s)

Note: The ³¹P NMR spectrum is a powerful tool for characterizing these complexes in solution. The chemical shifts and coupling constants are sensitive to the ligand environment and the geometry of the complex.[2]

Experimental Protocols Synthesis of (R)-BINAP-Ru(acac)2

The synthesis of (R)-BINAP-Ru(acac)2 can be achieved through a one-pot reaction involving the reduction of a Ru(III) precursor in the presence of the chiral phosphine ligand. The following protocol is adapted from the synthesis of the (S)-enantiomer[1].

Materials:

Tris(acetylacetonato)ruthenium(III) (Ru(acac)₃)



- (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
- Activated Zinc powder
- Anhydrous, degassed solvents (e.g., Tetrahydrofuran (THF))
- Inert atmosphere glovebox or Schlenk line

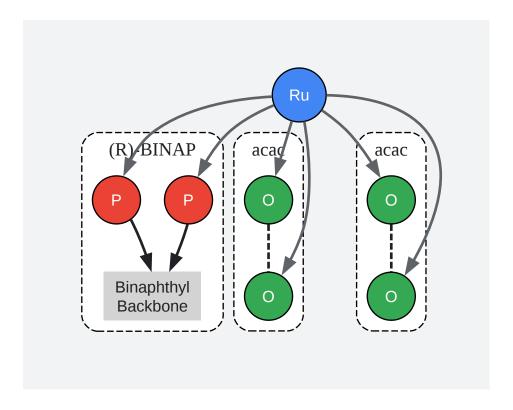
Procedure:

- Preparation of the Reaction Vessel: A Schlenk flask is charged with Ru(acac)₃, (R)-BINAP, and activated zinc powder under an inert atmosphere (e.g., argon or nitrogen).
- Reaction: Anhydrous, degassed THF is added to the flask. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the color change of the solution.
- Work-up: Upon completion of the reaction, the excess zinc powder is removed by filtration through a pad of Celite under an inert atmosphere.
- Isolation and Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone) to afford the crystalline (R)-BINAP-Ru(acac)2 complex.

Characterization: The resulting complex should be characterized by standard analytical techniques, including ³¹P{¹H} NMR and ¹H NMR spectroscopy, mass spectrometry, and, if suitable crystals are obtained, single-crystal X-ray diffraction to confirm its structure.

Mandatory Visualizations Molecular Structure of (R)-BINAP-Ru(acac)2



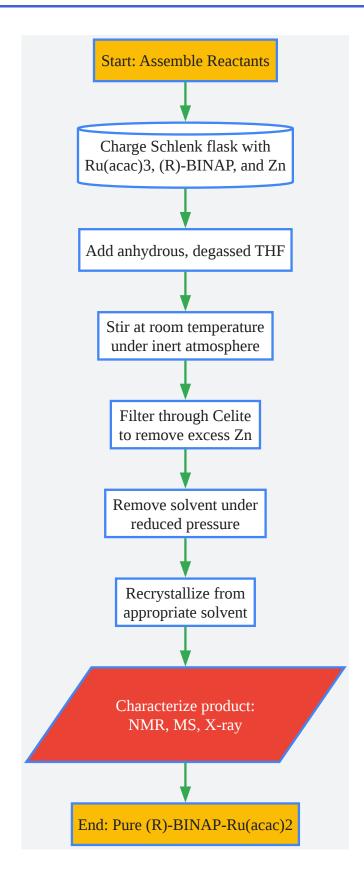


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Caption: Distorted octahedral geometry of (R)-BINAP-Ru(acac)2.

Experimental Workflow for Synthesis





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Caption: Workflow for the synthesis of (R)-BINAP-Ru(acac)2.



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